molecular formula C16H18N4 B6103749 N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6103749
M. Wt: 266.34 g/mol
InChI Key: OYBQGLLITYQDIS-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-10-5-7-13(8-6-10)15-12(3)16-18-11(2)9-14(17-4)20(16)19-15/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBQGLLITYQDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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